HF Cleavage Stability vs. Boc-Arg(NO2)-OH
In Boc SPPS, the final step often involves cleaving the peptide from the resin with strong acids like anhydrous hydrogen fluoride (HF). Under these conditions, the nitro (NO2) protecting group on Boc-Arg(NO2)-OH is susceptible to side reactions that can lead to the formation of ornithine residues, a specific type of unwanted peptide impurity. Boc-Arg(Tos)-OH with its tosyl (Tos) side-chain protection is not susceptible to this same class of side reactions during HF cleavage .
| Evidence Dimension | Susceptibility to HF-mediated side reactions leading to byproducts |
|---|---|
| Target Compound Data | Not susceptible to the same side reactions as the NO2 group during HF cleavage . |
| Comparator Or Baseline | Boc-Arg(NO2)-OH: The NO2 group can undergo side reactions during HF cleavage, leading to ornithine residues . |
| Quantified Difference | Qualitative difference: Target compound avoids a specific impurity-formation pathway that affects the comparator. |
| Conditions | Boc solid-phase peptide synthesis; HF cleavage. |
Why This Matters
For researchers or manufacturers requiring high-purity peptide products from Boc SPPS, Boc-Arg(Tos)-OH offers a predictable, impurity-minimized pathway that reduces the burden of downstream purification relative to Boc-Arg(NO2)-OH.
